molecular formula C9H4ClKN2O2S B2461390 Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate CAS No. 2402830-05-9

Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate

Cat. No.: B2461390
CAS No.: 2402830-05-9
M. Wt: 278.75
InChI Key: AZRJOQTURCEEII-UHFFFAOYSA-M
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Description

Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiadiazole ring, along with a carboxylate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 4-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiadiazole ring. The final step involves the neutralization of the carboxylic acid group with potassium hydroxide (KOH) to form the potassium salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 4-chlorophenyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazole derivatives, and various substituted thiadiazole compounds.

Scientific Research Applications

Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the 4-chlorophenyl group enhances its binding affinity to target proteins, while the thiadiazole ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate
  • Potassium;3-(4-fluorophenyl)-1,2,4-thiadiazole-5-carboxylate
  • Potassium;3-(4-methylphenyl)-1,2,4-thiadiazole-5-carboxylate

Uniqueness

Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its analogs with different substituents.

Biological Activity

Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological properties.

The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid derivatives with thiadiazole intermediates. The process often yields high purity products suitable for biological testing. The compound's structure features a thiadiazole ring, which is critical for its biological activity.

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
14-Chlorobenzoic acid + ThiosemicarbazideIntermediate A
2Intermediate A + Acid ChlorideThis compound

Antitumor Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antitumor activity. For instance, compounds containing a 4-chlorophenyl group have shown promising results against various cancer cell lines.

  • IC50 Values :
    • Compounds with modifications at the 5-position of the thiadiazole ring demonstrated varying degrees of cytotoxicity. For example, one study reported IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 and HepG2 cell lines .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the 4-chlorophenyl moiety has been linked to enhanced activity against various pathogens.

  • Activity Spectrum :
    • Compounds have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antiviral and Antifungal Properties

Some studies suggest potential antiviral activities for thiadiazole derivatives. This includes inhibition of viral replication in vitro.

  • Case Study :
    • A series of thiadiazole derivatives were tested for antiviral activity with some showing significant inhibition against herpes simplex virus .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiadiazole ring significantly affect biological activity. Key findings include:

  • Substituent Effects :
    • The introduction of different substituents at positions 1 and 5 can enhance or diminish biological activity. For instance, an ethoxy group substitution at the ortho-position has been shown to increase antitumor activity significantly compared to para-substituted analogs .

Properties

IUPAC Name

potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S.K/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRJOQTURCEEII-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)C(=O)[O-])Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClKN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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